molecular formula C25H24N4O4 B11573101 (2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

(2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

Cat. No.: B11573101
M. Wt: 444.5 g/mol
InChI Key: BCXAJGYFXUIILJ-XDJHFCHBSA-N
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Description

(2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethylphenoxy group: This step involves nucleophilic substitution reactions.

    Attachment of the morpholine-4-carbonyl group: This can be done through amide bond formation.

    Formation of the prop-2-enenitrile moiety: This involves a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Use of catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

    Condensation: Reactions involving the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can yield various substituted derivatives.

Scientific Research Applications

(2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Use in the development of new catalysts or chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-[2-(4-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE
  • **(2E)-3-[2-(4-ISOPROPYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

(E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C25H24N4O4/c1-3-18-6-8-20(9-7-18)33-23-21(25(31)29-10-4-5-17(2)22(29)27-23)15-19(16-26)24(30)28-11-13-32-14-12-28/h4-10,15H,3,11-14H2,1-2H3/b19-15+

InChI Key

BCXAJGYFXUIILJ-XDJHFCHBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)N4CCOCC4

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)N4CCOCC4

Origin of Product

United States

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